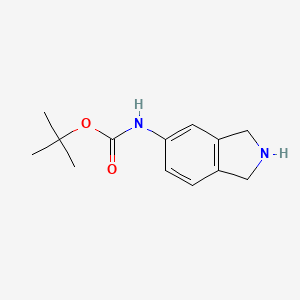

tert-butyl N-(2,3-dihydro-1H-isoindol-5-yl)carbamate

CAS No.: 1093230-98-8

Cat. No.: VC3001681

Molecular Formula: C13H18N2O2

Molecular Weight: 234.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1093230-98-8 |

|---|---|

| Molecular Formula | C13H18N2O2 |

| Molecular Weight | 234.29 g/mol |

| IUPAC Name | tert-butyl N-(2,3-dihydro-1H-isoindol-5-yl)carbamate |

| Standard InChI | InChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)15-11-5-4-9-7-14-8-10(9)6-11/h4-6,14H,7-8H2,1-3H3,(H,15,16) |

| Standard InChI Key | DPUGUUBIARCUPJ-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NC1=CC2=C(CNC2)C=C1 |

| Canonical SMILES | CC(C)(C)OC(=O)NC1=CC2=C(CNC2)C=C1 |

Introduction

tert-Butyl N-(2,3-dihydro-1H-isoindol-5-yl)carbamate is a chemical compound belonging to the carbamate class, which includes esters or salts of carbamic acid. This compound is characterized by the presence of a tert-butyl group and a 2,3-dihydro-1H-isoindole moiety, making it a subject of interest in various chemical and pharmaceutical applications.

Synthesis and Chemical Transformations

The synthesis of tert-butyl N-(2,3-dihydro-1H-isoindol-5-yl)carbamate involves a straightforward organic chemistry reaction. The compound can undergo various chemical transformations, which are crucial for its applications in drug discovery and development. Common reagents used in these reactions include tert-butyl chloroformate and other carbamate-forming agents.

Biological Activity and Potential Applications

tert-Butyl N-(2,3-dihydro-1H-isoindol-5-yl)carbamate has potential implications in drug discovery due to its ability to influence biological pathways related to various diseases. The isoindole structure may modulate enzyme activity through competitive inhibition or allosteric modulation, interacting with biological targets such as enzymes or receptors.

Comparison with Similar Compounds

Other compounds in the isoindole family, such as 2-((5-(3-(2-fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione, have shown significant biological activity, including antimitotic effects against human tumor cells . In contrast, tert-butyl N-(2,3-dihydro-1H-isoindol-5-yl)carbamate is primarily explored for its potential in modulating enzyme activity.

Availability and Suppliers

This compound can be sourced from reputable chemical suppliers such as Sigma-Aldrich, where it is available for purchase in various quantities for research purposes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume